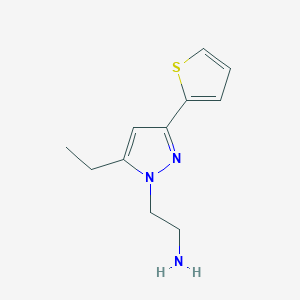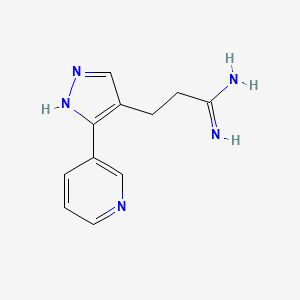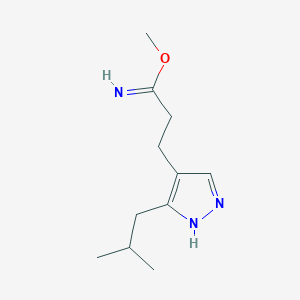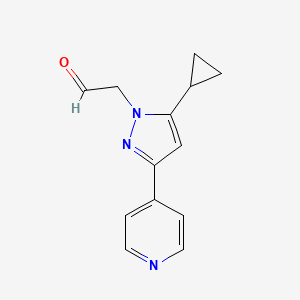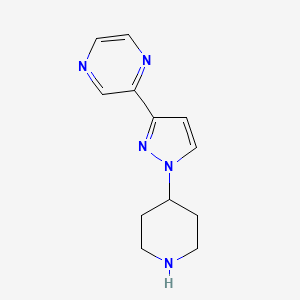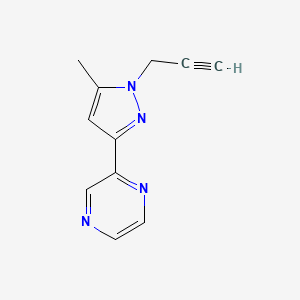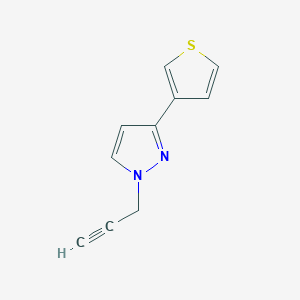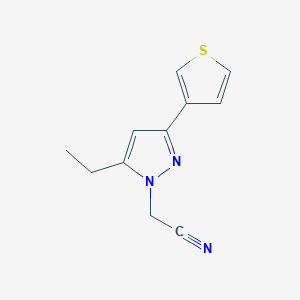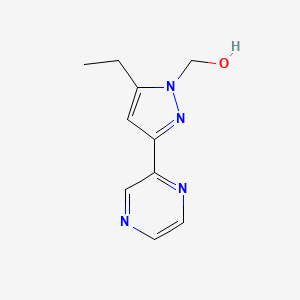
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
The compound “2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an alcohol group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group present in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan ring, pyrazole ring, and alcohol group each have distinct reactivities that would influence the compound’s behavior in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar alcohol group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds incorporating the furan and pyrazole moieties, similar to "2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol," have been synthesized and evaluated for their potential as antibacterial, antifungal, and antitubercular agents. For example, a study by Bhoot et al. (2011) describes the synthesis of chalcones and acetyl pyrazoline derivatives containing a furan nucleus and their evaluation for antitubercular activity (Bhoot, Khunt, & Parekh, 2011). Additionally, compounds with antioxidant properties have been synthesized from reactions involving similar furan and pyrazole structures, highlighting their potential as antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial and Anticancer Applications
Novel synthesized pyrazole derivatives, including those related to the chemical structure , have shown promising antibacterial activity. A study by Khumar et al. (2018) investigated the antimicrobial susceptibility of novel pyrazole derivatives, finding that specific substitutions can lead to significant antibacterial effects against common pathogens (Khumar, Ezhilarasi, & Prabha, 2018). In the realm of oncology, derivatives similar to the specified chemical structure have been identified as potent anticancer agents, with one study discovering a compound that inhibits tumor growth in a colon cancer model (Suzuki et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,4-7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHTHCFJNPGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



